N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-9-10(2)23-17(14(9)16(21)18-3)19-15(20)13-8-11-6-4-5-7-12(11)22-13/h4-8H,1-3H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMKVUFNWLTYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide typically involves a series of organic reactions. One common method includes the condensation of a thiophene derivative with a benzofuran carboxylic acid under specific reaction conditions. The process may involve the use of catalysts and reagents such as phosphorus pentasulfide (P4S10) for sulfurization .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process would typically be optimized for cost-effectiveness and efficiency, using automated systems and advanced purification methods .
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong nucleophiles like sodium methoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : 346.4 g/mol
- Functional Groups : Includes a thiophene ring, a benzofuran moiety, and a carbamide functional group, which contribute to its reactivity and biological interactions .
Medicinal Chemistry
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide has shown promise in several medicinal applications:
- Antimicrobial Activity : Initial studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The compound's ability to inhibit the growth of these pathogens positions it as a candidate for further development as an anti-tuberculosis agent .
- Cancer Therapeutics : The structural components of this compound suggest potential interactions with cellular signaling pathways involved in cancer progression. The thiophene and benzofuran rings are known to influence enzyme activity, potentially leading to the development of novel anti-cancer drugs .
Agricultural Chemistry
In agricultural applications, the compound has been explored for its fungicidal properties:
- Fungicidal Activity : Recent research has demonstrated that derivatives of this compound exhibit fungicidal activities superior to established fungicides such as diflumetorim and flumorph. For example, one derivative showed an EC50 value of 1.96 mg/L, indicating high potency against fungal pathogens.
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of N-(thiophen-2-yl)nicotinamide derivatives found that certain compounds derived from this compound exhibited promising activity against M. tuberculosis. The study utilized high-throughput screening methods to identify lead compounds with low minimum inhibitory concentrations (MICs) .
Case Study 2: Fungicide Development
In another investigation, researchers synthesized various derivatives of this compound to assess their fungicidal properties. The results indicated that specific modifications to the molecular structure significantly enhanced antifungal activity. These findings underscore the potential for developing new agricultural chemicals based on this compound's framework .
Comparative Analysis of Related Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features |
|---|---|
| N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxobenzo[f]chromene-2-carboxamide | Contains a similar thiophene structure but differs in substituents. |
| N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide | Shares core structures but varies in oxygenation states. |
This table illustrates how variations in substituents can influence biological activity and reactivity.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with derivatives like 2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (), which replaces the benzofuran with a benzothiophene and introduces an isoindole-dione acetyl group. Below is a systematic comparison:
Table 1: Structural and Functional Comparison
*logP values estimated via fragment-based methods.
Key Differences and Implications
- Hydrogen Bonding: The analogue’s higher acceptor/donor count may enhance crystal lattice stability, as per Etter’s graph-set analysis (), but could reduce membrane permeability .
Crystallographic Insights
- The target compound’s crystal packing likely involves C–H···O and N–H···O interactions, as inferred from similar carboxamide-thiophene derivatives. Mercury software () enables visualization of these motifs, critical for understanding solubility and polymorphism .
- SHELX refinement () would resolve disorder in the methyl groups, ensuring accurate bond-length validation .
Biological Activity
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide is a synthetic compound characterized by a complex structure that includes a thiophene ring, a benzofuran moiety, and a carbamide functional group. This unique arrangement contributes to its potential biological activities, making it an interesting candidate for pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O4S |
| Molecular Weight | 346.4 g/mol |
| CAS Number | 896299-32-4 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is thought to modulate enzyme activity and receptor interactions, potentially leading to therapeutic effects in various conditions.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit anticancer properties. The presence of the thiophene and benzofuran rings may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that derivatives of benzofuran compounds can effectively target cancer cells, suggesting that this compound may have similar efficacy.
Antimicrobial Activity
The compound's structural characteristics also suggest potential antimicrobial properties. Compounds containing thiophene and carbamide functionalities have been reported to exhibit activity against various bacterial strains. Preliminary studies indicate that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Anticancer Study : A study conducted on a series of thiophene derivatives demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was linked to the activation of apoptotic pathways, indicating that this compound could exhibit similar effects due to its structural analogies.
- Antimicrobial Evaluation : In another investigation, a related compound was tested against Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects, suggesting that the presence of the methylcarbamoyl group may enhance antimicrobial activity. Further studies are needed to confirm these findings for this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:
Thiophene core functionalization : Introduce the methylcarbamoyl group at position 3 of the thiophene ring via nucleophilic substitution using methyl isocyanate under anhydrous conditions (e.g., THF, 0°C to room temperature) .
Benzofuran coupling : Use Suzuki-Miyaura cross-coupling or amide bond formation to attach the 1-benzofuran-2-carboxamide moiety. For amide coupling, activate the carboxylic acid with HATU or EDCI/HOBt in DMF, followed by reaction with the amine-functionalized thiophene intermediate .
- Key considerations : Optimize reaction stoichiometry and temperature to avoid side reactions (e.g., over-substitution on the thiophene ring).
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm substituent positions and stereochemistry. For example, the methyl groups at positions 4 and 5 on the thiophene ring should show distinct singlet peaks in NMR .
- Mass spectrometry (LCMS/HRMS) : Verify molecular weight and fragmentation patterns (e.g., ESI+ mode for protonated molecular ions) .
- Elemental analysis : Confirm C, H, N, S content to ensure purity (>95%).
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response assays : Re-evaluate activity using standardized protocols (e.g., IC determination in triplicate) to rule out variability in compound concentration or solvent effects .
- Target-specific profiling : Use kinase inhibition panels or receptor-binding assays to identify off-target interactions that may explain discrepancies .
- Metabolic stability studies : Assess compound stability in microsomal preparations (e.g., human liver microsomes) to determine if rapid degradation skews activity results .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent screening : Use vapor diffusion (hanging drop) with 50–100 µL of compound solution (5–10 mg/mL in DMSO) against crystallization screens (e.g., Hampton Index Kit). Polar solvents like methanol/water mixtures often promote crystal growth .
- Temperature gradients : Test crystallization at 4°C, 20°C, and 37°C to identify optimal nucleation conditions.
- Data refinement : Use SHELXL for structure refinement, focusing on resolving disorder in the methylcarbamoyl group. Hydrogen-bonding patterns (e.g., N–H···O interactions) should be analyzed with Mercury’s void visualization tools .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide with crystal structures of target proteins (e.g., kinases from PDB). Prioritize flexible docking to accommodate the compound’s conformational flexibility .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) between the benzofuran carboxamide and catalytic residues .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
